Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the spirocyclic core, introduction of the difluoro group, and subsequent functionalization to introduce the hydroxymethyl and carboxylate groups. Common reagents used in these reactions include organometallic reagents, fluorinating agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The difluoro group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro and hydroxymethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the difluoro position.
Scientific Research Applications
Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,1-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, which may lack the spirocyclic core or have different functional groups.
Properties
Molecular Formula |
C13H21F2NO3 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl 2,2-difluoro-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-6-4-12(5-7-16)9(8-17)13(12,14)15/h9,17H,4-8H2,1-3H3 |
InChI Key |
BXYYLFKDAYTEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(C2(F)F)CO |
Origin of Product |
United States |
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